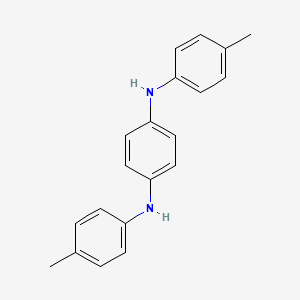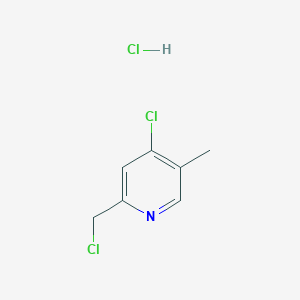![molecular formula C11H9FO2 B11714199 [5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
[5-(4-Fluorophenyl)-3-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Fluorophenyl)-3-furyl]methanol: is an organic compound characterized by the presence of a fluorophenyl group attached to a furan ring, with a methanol group at the 3-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-3-furyl]methanol typically involves the reaction of 4-fluorobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, making the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Fluorophenyl)-3-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as nitro groups or halogens using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
- Oxidation of this compound typically yields 5-(4-fluorophenyl)-3-furancarboxaldehyde or 5-(4-fluorophenyl)-3-furancarboxylic acid.
- Reduction reactions can produce 5-(4-fluorophenyl)-3-furylmethanol derivatives with varying degrees of reduction.
- Substitution reactions result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Fluorophenyl)-3-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It can be used as a building block for the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-3-furyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)-3-furylmethanol: Similar structure but with a hydroxyl group instead of a fluorine atom.
5-(4-Chlorophenyl)-3-furylmethanol: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(4-Bromophenyl)-3-furylmethanol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in [5-(4-Fluorophenyl)-3-furyl]methanol imparts unique chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmacologically active agent compared to its analogs .
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C11H9FO2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,13H,6H2 |
InChI Key |
HUQRTHFJFCJPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CO2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)

![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)



![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)



![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)
